2-Methylthio-N6-isopentenyladenosine-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

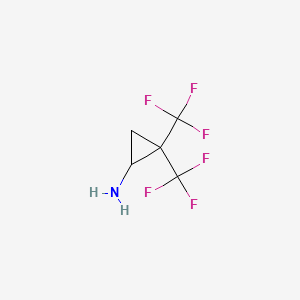

“2-Methylthio-N6-isopentenyladenosine-d6” is a labelled analogue of 2-Methylthio-N6-isopentenyladenosine . It is located at position 37 in tRNAs that read codons starting with uridine . This modification improves the efficiency of tRNA in trpT (Su9) inhibitory tRNA by protecting the tRNA from ribosome proofing induced by the codon environment .

Synthesis Analysis

The synthesis of “this compound” involves the conversion of N6-isopentenyladenosine (i6A) to ms2i6A at position A37 of four mt-DNA-encoded tRNAs . This conversion is specifically carried out by Cdk5 regulatory subunit-associated protein 1 (CDK5RAP1) .Molecular Structure Analysis

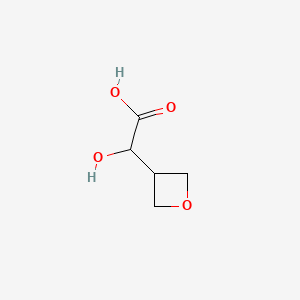

The molecular formula of “this compound” is C16H23N5O4S . It has an average mass of 381.450 Da and a monoisotopic mass of 381.147064 Da .Aplicaciones Científicas De Investigación

Synthesis and Modification in RNA

2-Methylthio-N6-isopentenyladenosine (ms2i6A) plays a critical role in the chemical synthesis of oligoribonucleotides containing modified nucleosides, particularly in transfer ribonucleic acids (tRNAs). It is commonly used in post-synthetic modifications to create oligoribonucleotides with naturally occurring modified nucleosides like N6-isopentenyladenosine and its methylthio variant, ms2i6A, contributing significantly to codon-anticodon interactions and translation processes (Kierzek & Kierzek, 2003).

Thermodynamic Stability in RNA Duplexes and Hairpins

The presence of ms2i6A and other N6-alkyladenosines in RNA duplexes and hairpins has been studied to understand their effects on thermodynamic stability. Modifications like ms2i6A can impact the stability of RNA structures, influencing the translation and function of the RNA. These studies are crucial in understanding RNA behavior in biological systems (Kierzek & Kierzek, 2003).

Role in Mitochondrial tRNAs

ms2i6A is found in mammalian mitochondrial tRNAs and is important for codon-anticodon interaction and efficient decoding in mitochondria. Its deficiency can lead to mitochondrial diseases, making it a potential biomarker for mitochondrial protein synthesis status (Wei & Tomizawa, 2016).

Effects on Bacterial Protein Synthesis

In bacteria like Escherichia coli, ms2i6A deficiency in tRNA affects peptidyl-tRNA release, providing insights into ribosome function and protein synthesis mechanisms. These studies contribute to our understanding of bacterial protein synthesis and its regulation (Petrullo & Elseviers, 1986).

Influence on Glioma-Initiating Cells

Research has shown that the 2-methylthio conversion of N6-isopentenyladenosine in mitochondrial tRNAs, mediated by CDK5RAP1, is crucial in maintaining glioma-initiating cell traits. This has implications in understanding tumor biology and potential therapeutic targets (Yamamoto et al., 2019).

Enzymatic Modification and Function

Studies on enzymes like Methylthiotransferases (MTTases) reveal their role in modifying tRNAs with ms2i6A, contributing to our understanding of RNA modification processes and their biological functions (Anton et al., 2010).

Mecanismo De Acción

The mechanism of action of “2-Methylthio-N6-isopentenyladenosine-d6” involves its role in improving the efficiency of tRNA. It protects the tRNA from ribosome proofing induced by the codon environment . This modification is crucial for efficient mitochondrial translation and energy metabolism in mammals .

Propiedades

Número CAS |

1258839-12-1 |

|---|---|

Fórmula molecular |

C16H23N5O4S |

Peso molecular |

387.488 |

Nombre IUPAC |

2-(hydroxymethyl)-5-[2-methylsulfanyl-6-[[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/i1D3,2D3 |

Clave InChI |

VZQXUWKZDSEQRR-WFGJKAKNSA-N |

SMILES |

CC(=CCNC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)SC)C |

Sinónimos |

N-[3-(Methyl-d3)-2-buten-1-yl-4,4,4-d3]-2-(methylthio)-Adenosine-d6; N-(3-Methyl-2-butenyl)-2-(methylthio)-adenosine-d6; 2-Methylthio Isopentenyladenosine-d6; 2-Methylthio-6-(3-methyl-2-butenylamino)-β,D-ribofuranosylpurine-d6; 2-Methylthio-N6-(isope |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R)-2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B571458.png)